(2-{(E)-[2-(pyridin-2-ylcarbonyl)hydrazinylidene]methyl}phenoxy)acetic acid
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Overview
Description
2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is a complex organic compound that features a pyridine ring, a formamido group, and a phenoxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID typically involves multi-step organic reactions. One common method involves the condensation of pyridine-2-carbaldehyde with 2-aminophenol to form an intermediate Schiff base. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as sodium hydroxide or potassium carbonate .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and stringent control of reaction parameters are crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted phenoxyacetic acid derivatives .
Scientific Research Applications
2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .
Comparison with Similar Compounds
Similar Compounds
2-(Pyridin-2-yl)acetic acid: A simpler analog with similar structural features but lacking the formamido and phenoxy groups.
2-(Pyridin-2-yl)pyrimidine derivatives: Compounds with a pyridine ring fused to a pyrimidine ring, exhibiting different biological activities.
Uniqueness
2-{2-[(E)-{[(PYRIDIN-2-YL)FORMAMIDO]IMINO}METHYL]PHENOXY}ACETIC ACID is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyridine and phenoxyacetic acid moieties allows for diverse interactions with molecular targets, making it a versatile compound in research and industrial applications .
Properties
Molecular Formula |
C15H13N3O4 |
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Molecular Weight |
299.28 g/mol |
IUPAC Name |
2-[2-[(E)-(pyridine-2-carbonylhydrazinylidene)methyl]phenoxy]acetic acid |
InChI |
InChI=1S/C15H13N3O4/c19-14(20)10-22-13-7-2-1-5-11(13)9-17-18-15(21)12-6-3-4-8-16-12/h1-9H,10H2,(H,18,21)(H,19,20)/b17-9+ |
InChI Key |
PEIGWBZQDHJEMW-RQZCQDPDSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)C2=CC=CC=N2)OCC(=O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)C2=CC=CC=N2)OCC(=O)O |
Origin of Product |
United States |
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